molecular formula C10H12N2O5S B2826999 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid CAS No. 73181-56-3

2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid

Cat. No.: B2826999
CAS No.: 73181-56-3
M. Wt: 272.28
InChI Key: LDTMNHIZDFDFFY-UHFFFAOYSA-N
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Description

Historical Development of Aminothiazole Research

The exploration of aminothiazoles began with the seminal work of Hantzsch and Weber in the late 19th century, who established the foundational synthesis of thiazole derivatives through condensation reactions between α-halo ketones and thioureas. The discovery of 2-aminothiazole’s biological activity in the mid-20th century, particularly its role as a thyroid inhibitor and precursor to sulfa drugs, catalyzed interest in functionalized variants. The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1950s revolutionized amine protection strategies, allowing chemists to stabilize reactive intermediates during multi-step syntheses. By the 1980s, the convergence of these advancements enabled the systematic development of Boc-protected aminothiazole-carboxylic acid derivatives, with 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid emerging as a versatile scaffold for antibiotic and antitumor agent design.

Significance in Heterocyclic Chemistry

The thiazole ring system exemplifies the importance of five-membered heterocycles in organic synthesis due to its:

  • Electronic asymmetry : The sulfur and nitrogen atoms create a polarized π-system, facilitating nucleophilic and electrophilic substitutions at distinct positions.
  • Boc-group stabilization : The tert-butoxycarbonyl moiety protects the amine group from undesired side reactions while maintaining compatibility with common coupling reagents (Table 1).
  • Oxoacetic acid functionality : The ketone and carboxylic acid groups enable conjugation to secondary structures via aldol condensations or amide bond formations, enhancing molecular diversity.

Table 1: Key Physicochemical Properties of 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic Acid

Property Value/Description Source
Molecular Formula C₁₀H₁₂N₂O₅S
Molecular Weight 272.28 g/mol
Protection Stability Stable to bases, labile to strong acids
Reactivity Sites C4-thiazole, oxoacetic acid, Boc-protected amine

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-10(2,3)17-9(16)12-8-11-5(4-18-8)6(13)7(14)15/h4H,1-3H3,(H,14,15)(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMNHIZDFDFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid typically involves multiple steps, starting with the formation of the thiazole ring. The Boc group is introduced to protect the amino group during the synthesis process. Common reagents used include di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactions are conducted under controlled conditions to ensure the purity and consistency of the final product. The use of automated synthesis equipment and continuous flow reactors can enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid serves as a versatile building block. Its structural features allow it to participate in various reactions, including:

  • Formation of Complex Molecules: The thiazole ring enables the synthesis of more intricate compounds through cyclization and coupling reactions.
  • Protecting Group Applications: The Boc group is utilized to protect amines during chemical transformations, facilitating selective reactions without interference from amino functionalities .

Biology

This compound is significant in biological research due to its ability to mimic natural substrates. Its applications include:

  • Enzyme Mechanism Studies: Researchers use this compound to investigate enzyme-substrate interactions and mechanisms of action. It can act as a substrate or inhibitor, providing insights into enzyme kinetics and function .
  • Biochemical Assays: The compound's structural properties make it valuable for developing assays that assess enzyme activity or protein interactions, aiding in drug discovery efforts .

Medicine

In medicinal chemistry, 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid shows potential for drug development:

  • Drug Discovery: Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, particularly those involving metabolic pathways influenced by thiazole derivatives .
  • Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics .

Industrial Applications

The compound's stability and reactivity make it suitable for industrial applications:

  • Agrochemicals Production: It is used in synthesizing agrochemicals, where its thiazole structure can enhance biological activity against pests or diseases .
  • Pharmaceutical Manufacturing: Its role as an intermediate in pharmaceutical synthesis underscores its importance in producing various drugs and specialty chemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme using 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid as a competitive inhibitor. The compound demonstrated significant inhibition at low concentrations, highlighting its potential as a lead compound for developing enzyme inhibitors .

Case Study 2: Anticancer Activity

Research evaluating the anticancer activity of compounds derived from thiazole scaffolds showed that modifications to the structure of 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid enhanced cytotoxicity against leukemia cell lines. This suggests that further exploration of its derivatives could lead to promising anticancer agents .

Mechanism of Action

The mechanism by which 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites and modulating enzyme activity. The Boc group plays a crucial role in protecting the amino group during these interactions, ensuring the compound's stability and specificity.

Comparison with Similar Compounds

Unprotected Amino Thiazole Derivatives

Example: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid (CAS 73150-67-1)

  • Molecular Formula : C₅H₃N₂O₃S
  • Key Differences: Lacks the Boc group, resulting in a free amino group.
  • Properties : Higher reactivity due to the unprotected amine but reduced stability under acidic or oxidative conditions.
  • Applications: Used as a catalyst in organic synthesis (e.g., ester formation) and in amino-aldehyde condensations .
Property Target Compound (Boc-protected) Unprotected Analog
Molecular Weight 274.25 g/mol 171.15 g/mol
Stability Acid-labile Boc group Prone to oxidation
Synthetic Utility Intermediate for drug synthesis Direct reagent in catalysis

Ester Derivatives

Example: Ethyl 2-(2-formylaminothiazol-4-yl) acetate

  • Molecular Formula : C₈H₉N₂O₃S (estimated)
  • Key Differences : Ethyl ester replaces the carboxylic acid, altering solubility (lipophilic vs. hydrophilic).
  • Properties : Enhanced cell permeability, making it suitable as a synthetic intermediate for prodrugs .

Boc-Protected Amino Thiazole Propanoic Acid

Example: 2-((Tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid

  • Molecular Formula : C₁₁H₁₅N₂O₅S
  • Key Differences: Propanoic acid backbone instead of oxoacetic acid.
  • Applications : Used in peptidomimetics and kinase inhibitors due to its extended carbon chain .

Complex Pharmaceutical Derivatives

Example : Cefixime impurity (C₂₀H₂₅N₅O₈S₂)

  • Structure : Incorporates the Boc-protected thiazole-oxoacetic acid moiety within a cephalosporin framework.
  • Role : Highlights the compound’s utility as a building block in β-lactam antibiotics .

Isotopically Labeled Versions

Example: [¹³C,¹⁵N₂]-2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid

  • Molecular Formula : C₉¹³CH₁₁¹⁵N₂O₅S
  • Applications : Enables precise tracking in pharmacokinetic and metabolic studies .

Key Research Findings

  • Synthetic Flexibility : The Boc group allows selective deprotection, enabling multi-step synthesis of complex molecules like protease inhibitors .
  • Biological Relevance : Thiazole rings are associated with antimicrobial and anticancer activity; the Boc-protected derivative’s role in cefixime underscores its pharmaceutical relevance .
  • Comparative Reactivity : The unprotected analog’s free amine facilitates rapid coupling reactions, while the Boc-protected form ensures stability during storage .

Biological Activity

2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid, with the CAS number 73181-56-3, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₀H₁₂N₂O₅S
  • Molecular Weight : 272.28 g/mol
  • Structure : The compound features a thiazole ring and an oxoacetic acid moiety, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit significant antimicrobial activity. Specifically, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are notable for their resistance to multiple drugs . The incorporation of the tert-butoxycarbonyl group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors. For instance, compounds similar to 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as proteases and kinases. This inhibition can lead to disrupted cellular processes in pathogens, making it a promising avenue for drug development .

The mechanisms by which 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid exerts its biological effects include:

  • Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of bacterial cell walls.
  • Inhibition of Nucleic Acid Synthesis : Thiazole derivatives may also inhibit enzymes involved in nucleic acid synthesis, leading to impaired replication in bacterial cells.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways that are critical for bacterial survival and virulence.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thiazole derivatives, including those similar to 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid. The results demonstrated that these compounds exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the thiazole ring and substituents significantly influenced the biological activity of related compounds. For instance, varying the alkyl groups attached to the nitrogen atom altered the potency against specific bacterial strains. This emphasizes the importance of chemical structure in determining biological efficacy .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismObserved EffectReference
AntimicrobialE. coliMIC < 50 µg/mL
AntimicrobialS. aureusSignificant inhibition
Enzyme InhibitionVarious pathogensDisruption of metabolic pathways

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid, and how do they influence its reactivity?

  • Answer : The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur), a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a 2-oxoacetic acid side chain. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the oxoacetic acid enables nucleophilic coupling reactions (e.g., amide bond formation). The thiazole core may confer π-π stacking interactions in biological systems .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : Synthesis typically involves sequential protection and coupling steps:

Thiazole Formation : Cyclization of thiourea derivatives with α-bromo ketones to form the thiazole ring.

Boc Protection : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Oxoacetic Acid Installation : Coupling of the thiazole intermediate with glyoxylic acid derivatives.
Purification often employs column chromatography or recrystallization, with yields optimized using anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

  • Answer : Key methods include:

  • NMR :
  • ¹H NMR : A singlet at δ ~1.4 ppm (Boc tert-butyl group), a thiazole proton at δ ~7.5–8.5 ppm, and a carboxylic acid proton (if unesterified) at δ ~12–13 ppm.
  • ¹³C NMR : A carbonyl signal at ~170–175 ppm (oxoacetic acid) and ~150 ppm (Boc carbonyl).
  • IR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O, Boc and oxoacetic acid) and ~3300 cm⁻¹ (N-H, if deprotected).
    Contradictions in spectral data (e.g., unexpected splitting) may arise from tautomerism or residual solvents, requiring repeated drying or deuterated solvent exchange .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Answer : It serves as a versatile intermediate in:

  • Peptide Mimetics : The oxoacetic acid moiety facilitates conjugation to amino groups.
  • Antibiotic Synthesis : Used in β-lactam derivatives (e.g., cefixime analogs) due to its thiazole core .
  • Enzyme Inhibitors : The Boc group allows controlled deprotection for selective targeting of active sites .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) of this compound enhance pharmacokinetic or metabolic studies?

  • Answer : Isotopic labels (e.g., ¹³C at the Boc carbonyl or ¹⁵N in the thiazole ring) enable tracing metabolic pathways via mass spectrometry or NMR. For example, ¹³C-labeled derivatives allow quantification of hydrolysis rates in vivo, while ¹⁵N aids in studying binding interactions with proteins. Synthesis requires labeled Boc anhydride or thiourea precursors .

Q. How can researchers resolve contradictions in NMR data during synthesis (e.g., unexpected splitting or missing peaks)?

  • Answer : Common issues and solutions:

  • Tautomerism : The oxoacetic acid may exist in keto-enol forms, causing peak splitting. Use D₂O exchange or low-temperature NMR to stabilize one form.
  • Residual Solvents : DMF or THF signals can overlap with analyte peaks. Re-precipitate the compound or use deuterated solvents.
  • Impurities : Byproducts from incomplete Boc protection require gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies optimize coupling reactions involving this compound (e.g., amide bond formation with primary amines)?

  • Answer : Critical parameters include:

  • Activation : Use carbodiimides (EDC or DCC) with NHS or HOBt to activate the carboxylic acid.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility.
  • Temperature : Reactions at 0–4°C minimize racemization.
    Monitor progress via TLC (Rf shift) or LC-MS. For sterically hindered amines, microwave-assisted synthesis (50–100°C, 10–30 min) enhances yields .

Q. How does the Boc protection strategy affect reactivity in multi-step syntheses, and what are the risks of premature deprotection?

  • Answer : The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA or HCl/dioxane). Risks include:

  • Acidic Byproducts : Avoid using Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions.
  • High Temperatures : Prolonged heating (>80°C) in polar solvents may induce cleavage.
    Mitigate via orthogonal protection (e.g., Fmoc for amines) or stepwise deprotection .

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